molecular formula C25H18F6N2S B2902721 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 692287-39-1

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2902721
CAS No.: 692287-39-1
M. Wt: 492.48
InChI Key: MHZDECMEXUJDII-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F6N2S/c26-24(27,28)17-7-3-5-15(11-17)14-34-23-21(13-32)19-9-1-2-10-20(19)22(33-23)16-6-4-8-18(12-16)25(29,30)31/h3-8,11-12H,1-2,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDECMEXUJDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Drug Development : The dual -CF₃ groups in the target compound make it a candidate for CNS drugs targeting lipid-rich environments .
  • Catalysis : Methylbenzyl analogs (e.g., CB31548892 ) show promise in asymmetric catalysis due to tunable electronic profiles.
  • Limitations : High molecular weight and lipophilicity may necessitate structural optimization for improved pharmacokinetics .

Q & A

Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Chlorination : Using phosphorus oxychloride to introduce chlorine at position 3 of the isoquinoline core .
  • Trifluoromethylation : Employing trifluoromethyl sulfonic anhydride or analogous agents to functionalize the benzyl and phenyl groups .
  • Sulfanyl linkage : A thiol-alkylation step to connect the benzylsulfanyl moiety to the isoquinoline backbone .
    Characterization : Intermediates are validated via 1H^1H/13C^{13}C-NMR, HPLC (≥95% purity), and mass spectrometry. Reaction progress is monitored by TLC with UV visualization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

  • Temperature : Controlled heating (80–120°C) for trifluoromethylation to minimize side reactions like defluorination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of trifluoromethyl groups .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate coupling steps, but require rigorous exclusion of oxygen .
    Example : A 15% yield increase was reported when replacing DMF with THF in the sulfanyl linkage step due to reduced byproduct formation .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

  • NMR spectroscopy : 19F^{19}F-NMR is critical for verifying trifluoromethyl group retention (δ −60 to −70 ppm) .
  • HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) confirms molecular weight and detects trace impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline ring system .

Advanced: How should researchers design in vitro assays to evaluate biological activity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrahydroisoquinoline derivatives inhibiting protein kinases) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate, using ATPase or fluorescence-based assays .
  • Control compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and structurally simplified analogs to establish baseline activity .

Advanced: How can contradictory data on biological activity between studies be resolved?

Common sources of discrepancy include:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize batch effects .
  • Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?

  • Substituent variation : Modify the benzylsulfanyl group (e.g., replace trifluoromethyl with cyano) to assess steric/electronic effects .
  • Scaffold hopping : Compare activity against 5,6,7,8-tetrahydroisoquinoline vs. quinazolinimine analogs (see for structural templates) .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes to target proteins .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Typically <1 mg/mL in aqueous buffers; use co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability : Degrades under UV light (λ >300 nm); store in amber vials at −20°C .
  • LogP : Predicted ~3.5 (via ChemDraw), indicating moderate membrane permeability .

Advanced: How can metabolic pathways be elucidated for this compound?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Advanced: What purification challenges arise, and how are they addressed?

  • Byproduct removal : Silica gel chromatography (hexane/EtOAc gradient) separates sulfoxide byproducts from the target compound .
  • Scale-up limitations : Switch from flash chromatography to preparative HPLC for >10 g batches, using methanol/water gradients .

Basic: What safety protocols are essential during synthesis?

  • Handling trifluoromethylating agents : Use Schlenk lines under inert gas (N2_2/Ar) to avoid moisture-sensitive reagent degradation .
  • Waste disposal : Neutralize phosphorus oxychloride with ice-cold sodium bicarbonate before disposal .

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